molecular formula C19H22N4O2 B2624972 3-(2-(indolin-1-yl)-2-oxoethyl)-6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one CAS No. 1251631-92-1

3-(2-(indolin-1-yl)-2-oxoethyl)-6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one

Cat. No. B2624972
CAS RN: 1251631-92-1
M. Wt: 338.411
InChI Key: ORABJNGCNHGZKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-(indolin-1-yl)-2-oxoethyl)-6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one, also known as CEP-26401, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various preclinical studies, indicating its potential for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 3-(2-(indolin-1-yl)-2-oxoethyl)-6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one involves the inhibition of a specific protein called cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation and DNA replication. By inhibiting CDK2, this compound can prevent the growth and proliferation of cancer cells and reduce inflammation and oxidative stress in cardiovascular diseases.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the reduction of inflammation and oxidative stress, and the improvement of cognitive function. These effects have been observed in various preclinical studies, indicating the potential therapeutic benefits of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(2-(indolin-1-yl)-2-oxoethyl)-6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one in lab experiments is its high potency and specificity in inhibiting CDK2. This allows for precise and targeted inhibition of this protein, reducing the risk of off-target effects. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the research and development of 3-(2-(indolin-1-yl)-2-oxoethyl)-6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one. One potential direction is to further investigate its therapeutic potential in various diseases, including cancer, cardiovascular diseases, and neurological disorders. Another direction is to optimize the synthesis and formulation of this compound to improve its solubility and bioavailability. Additionally, the development of novel CDK2 inhibitors based on the structure of this compound could lead to the discovery of more potent and selective compounds for the treatment of various diseases.

Synthesis Methods

The synthesis of 3-(2-(indolin-1-yl)-2-oxoethyl)-6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one involves a multistep process that includes the condensation of indole-2-carboxylic acid with pyrrolidine-1-carboxylic acid, followed by cyclization and subsequent methylation to form the final product. The synthesis of this compound has been reported in several scientific publications, and its purity and quality have been thoroughly characterized.

Scientific Research Applications

3-(2-(indolin-1-yl)-2-oxoethyl)-6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. In preclinical studies, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells, reducing inflammation and oxidative stress in cardiovascular diseases, and improving cognitive function in neurological disorders.

properties

IUPAC Name

3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-6-methyl-2-pyrrolidin-1-ylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-14-12-17(24)23(19(20-14)21-9-4-5-10-21)13-18(25)22-11-8-15-6-2-3-7-16(15)22/h2-3,6-7,12H,4-5,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORABJNGCNHGZKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2CCCC2)CC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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